butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
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Overview
Description
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is an organic compound that features a butyl group attached to an amine, which is further connected to a benzyl group substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the reaction of butylamine with 3-(trifluoromethyl)benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be employed in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Butyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Butyl({[3-(difluoromethyl)phenyl]methyl})amine hydrochloride
Uniqueness
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to the position of the trifluoromethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group at the 3-position can enhance the compound’s stability and lipophilicity compared to its 2- or 4-substituted analogs.
Properties
CAS No. |
90389-01-8 |
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Molecular Formula |
C12H17ClF3N |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
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